molecular formula C22H31N5O B2786031 N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2319851-20-0

N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

カタログ番号: B2786031
CAS番号: 2319851-20-0
分子量: 381.524
InChIキー: NZWDTBJBRYCGLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H31N5O and its molecular weight is 381.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, a compound with significant potential in pharmacology, has been studied for its various biological activities. This article synthesizes findings from diverse sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a pyridazine moiety, and a diethylamino group. Its molecular formula is C19H25N5C_{19}H_{25}N_{5}, and it exhibits properties typical of piperidine derivatives, which are known for their diverse biological activities.

  • Receptor Interaction : This compound has been identified as an agonist for the S1P1/EDG1 receptor, which plays a crucial role in immune modulation. Agonism at this receptor is associated with anti-inflammatory effects and potential therapeutic benefits in autoimmune diseases .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression. For instance, related compounds have shown activity against RET kinase, indicating a possible pathway for anticancer efficacy .

Antitumor Activity

Research on similar piperidine derivatives has highlighted their ability to inhibit tumor cell proliferation. For example, compounds that share structural similarities with this compound demonstrated significant inhibitory effects on various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have indicated that piperidine derivatives can exhibit antibacterial and antifungal properties. Specifically, compounds with similar functionalities have shown effectiveness against pathogens like E. coli and C. albicans, with minimum inhibitory concentration (MIC) values indicating moderate to high potency .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer models (e.g., MDA-MB-231). The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Combination Therapies : Recent findings suggest that when combined with other chemotherapeutic agents like doxorubicin, the compound exhibits synergistic effects, enhancing the overall therapeutic outcome while potentially reducing side effects associated with higher doses of conventional drugs .
  • Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies indicate favorable absorption and distribution profiles, but further research is needed to elucidate its metabolism and excretion pathways.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits proliferation in cancer cell lines
AntimicrobialEffective against E. coli and C. albicans
Immune ModulationAgonist for S1P1/EDG1 receptor
Synergistic EffectsEnhances efficacy when combined with doxorubicin

特性

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-5-26(6-2)19-10-11-20(16(3)14-19)23-22(28)18-8-7-13-27(15-18)21-12-9-17(4)24-25-21/h9-12,14,18H,5-8,13,15H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWDTBJBRYCGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。